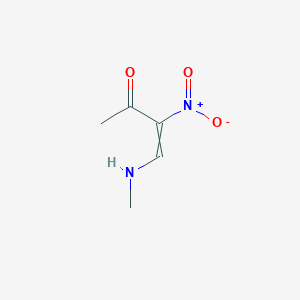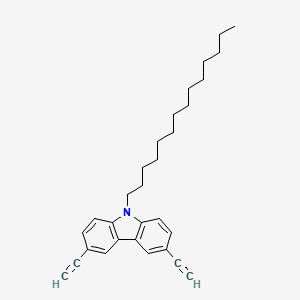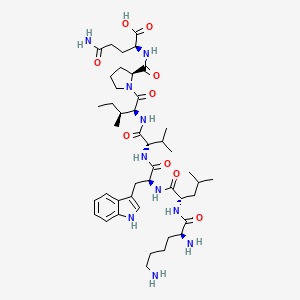![molecular formula C7H7N3O B14249747 2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine CAS No. 210302-59-3](/img/structure/B14249747.png)
2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure.
Métodos De Preparación
The synthesis of 2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-pot synthetic route can be employed, where the starting materials undergo a series of reactions leading to the formation of the desired heterocyclic structure . Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine has been studied for its potential applications in several scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential pharmacological properties, including antimicrobial and anticancer activities . Additionally, this compound may find applications in the materials science industry, where its unique structural properties can be leveraged to develop new materials with desirable characteristics.
Mecanismo De Acción
The mechanism of action of 2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine can be compared to other similar heterocyclic compounds, such as azepines, benzodiazepines, oxazepines, and thiazepines. While these compounds share some structural similarities, this compound is unique due to its specific arrangement of nitrogen and oxygen atoms within the ring
Propiedades
Número CAS |
210302-59-3 |
|---|---|
Fórmula molecular |
C7H7N3O |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
2H-[1,3,5]oxadiazino[3,2-a][1,3]diazepine |
InChI |
InChI=1S/C7H7N3O/c1-2-4-10-5-8-6-11-7(10)9-3-1/h1-5H,6H2 |
Clave InChI |
XAUAMBIBZZGIDP-UHFFFAOYSA-N |
SMILES canónico |
C1N=CN2C=CC=CN=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


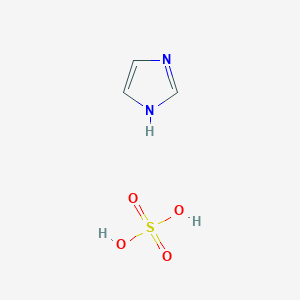
![2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol](/img/structure/B14249670.png)
![Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)-](/img/structure/B14249673.png)
![1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile](/img/structure/B14249676.png)

![N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14249683.png)

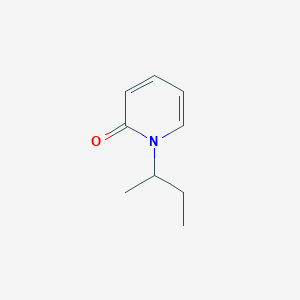

![3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine](/img/structure/B14249711.png)

